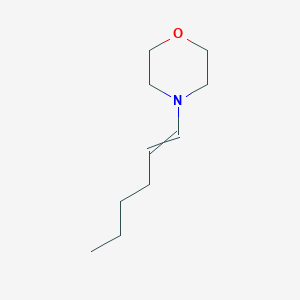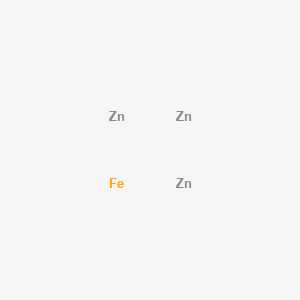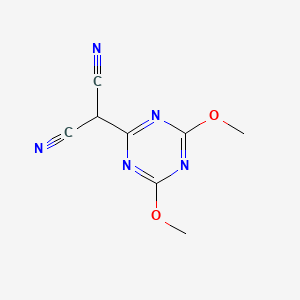
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of a dodecylcarbamoyl group, a hydroxyl group, and a sulfonic acid group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amine group, resulting in 1-aminonaphthalene.
Sulfonation: The amine group is sulfonated to introduce the sulfonic acid group, forming 1-amino-4-sulfonic acid.
Hydroxylation: The amino group is converted to a hydroxyl group, yielding 4-hydroxynaphthalene-1-sulfonic acid.
Carbamoylation: The hydroxyl group is reacted with dodecyl isocyanate to introduce the dodecylcarbamoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The dodecylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfonates or sulfinates.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonic acid group.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.
作用机制
The mechanism of action of 3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid involves its interaction with biological membranes and proteins. The dodecylcarbamoyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting their activity. These interactions contribute to its antimicrobial and surfactant properties.
相似化合物的比较
Similar Compounds
4-Hydroxynaphthalene-1-sulfonic acid: Lacks the dodecylcarbamoyl group, resulting in different solubility and surfactant properties.
3-(Octylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid: Similar structure but with a shorter alkyl chain, affecting its lipophilicity and membrane interaction.
3-(Dodecylcarbamoyl)-4-hydroxybenzenesulfonic acid: Similar structure but with a benzene ring instead of a naphthalene ring, influencing its chemical reactivity and stability.
Uniqueness
3-(Dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid is unique due to its combination of a long alkyl chain, hydroxyl group, and sulfonic acid group attached to a naphthalene ring. This unique structure imparts specific chemical properties, such as enhanced lipophilicity, surfactant activity, and potential biological activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
59527-94-5 |
|---|---|
分子式 |
C23H33NO5S |
分子量 |
435.6 g/mol |
IUPAC 名称 |
3-(dodecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C23H33NO5S/c1-2-3-4-5-6-7-8-9-10-13-16-24-23(26)20-17-21(30(27,28)29)18-14-11-12-15-19(18)22(20)25/h11-12,14-15,17,25H,2-10,13,16H2,1H3,(H,24,26)(H,27,28,29) |
InChI 键 |
HGWAAUKRYFRKPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


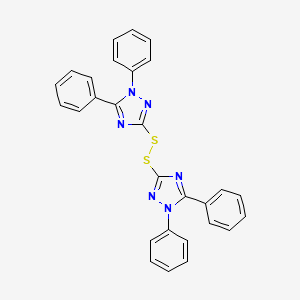

![1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-](/img/structure/B14597793.png)
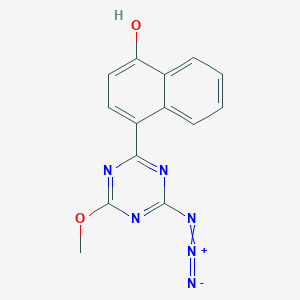
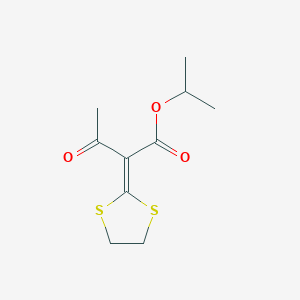
![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)
phenylphosphanium](/img/structure/B14597825.png)
![({2,3-Bis[(oxan-2-yl)oxy]propyl}sulfanyl)acetyl chloride](/img/structure/B14597827.png)
![Benzo[f]quinazoline, 1,3-diphenyl-](/img/structure/B14597829.png)
![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}-4-methylbenzoic acid](/img/structure/B14597830.png)
